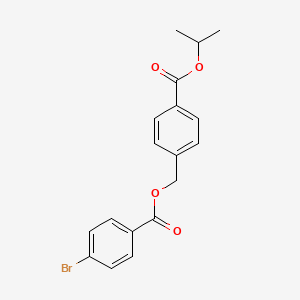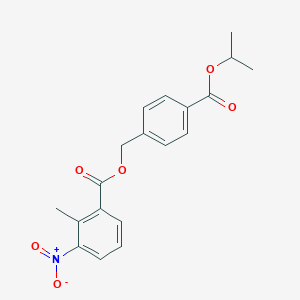
5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione
説明
5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione, also known as DMFIB, is a small molecule inhibitor that has been studied extensively for its potential use in various scientific applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for research in multiple fields.
作用機序
5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione works by binding to the active site of its target enzyme or protein, thereby preventing it from carrying out its normal function. This inhibition can lead to changes in cellular processes, such as cell cycle progression or gene expression, depending on the specific target of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione.
Biochemical and Physiological Effects:
5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione has been shown to have a wide range of effects on cellular processes, including inhibition of cell cycle progression, induction of apoptosis, and modulation of gene expression. These effects make 5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione a promising tool for studying various aspects of cellular biology and disease.
実験室実験の利点と制限
One advantage of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione is its specificity for certain enzymes and proteins, allowing researchers to selectively target these molecules in their experiments. However, one limitation of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione is its potential for off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving 5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione. One area of interest is the development of new analogs of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione with improved specificity and potency for its target enzymes and proteins. Another direction is the use of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione in combination with other drugs or therapies to enhance their efficacy or reduce side effects. Additionally, 5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione may have potential applications in the treatment of various diseases, such as cancer or neurodegenerative disorders, and further research is needed to explore these possibilities.
科学的研究の応用
5-(2,4-dimethoxy-3-methylbenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione has been studied for its potential use as an inhibitor of various enzymes and proteins, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These enzymes and proteins play important roles in cell division, gene expression, and other cellular processes, making them important targets for drug development and scientific research.
特性
IUPAC Name |
(5E)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-12-17(26-2)9-8-13(18(12)27-3)10-16-19(24)23(20(25)22-16)11-14-6-4-5-7-15(14)21/h4-10H,11H2,1-3H3,(H,22,25)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFMDMIDLUVJT-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzoylamino)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3536677.png)
![4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3536690.png)
![methyl [3-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3536691.png)
![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3536698.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3536703.png)
![5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B3536711.png)
![(5-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3536715.png)
![3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B3536721.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B3536723.png)
![methyl 5-acetyl-2-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3536731.png)
![1-(4-chlorophenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3536738.png)

![3-bromo-4-tert-butyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3536771.png)
